![molecular formula C9H12O4 B039006 (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane CAS No. 123823-20-1](/img/structure/B39006.png)
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane, also known as PTNT, is a cyclic ether that has been the subject of scientific research due to its unique structure and potential applications.
Wirkmechanismus
The mechanism of action of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane is not well understood, but it is believed to involve the selective binding of guest molecules within its molecular cage. This binding may alter the reactivity or properties of the guest molecule, leading to potential applications in catalysis or drug delivery.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane. However, it has been shown to be non-toxic in animal studies, indicating potential for use in biomedical applications.
Vorteile Und Einschränkungen Für Laborexperimente
The unique structure of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane allows for selective binding of guest molecules, making it a promising tool for use in lab experiments. However, its synthesis method is complex and may limit its widespread use.
Zukünftige Richtungen
Future research directions for (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane could include further exploration of its potential applications in drug delivery and catalysis, as well as development of more efficient synthesis methods. Additionally, research could focus on the use of (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane as a chiral auxiliary in organic synthesis.
Synthesemethoden
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane can be synthesized through a multi-step process involving the reaction of glyoxal with propargyl alcohol, followed by cyclization and reduction. The resulting product is a white crystalline solid that is soluble in most organic solvents.
Wissenschaftliche Forschungsanwendungen
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a molecular cage for encapsulating guest molecules, such as drugs or catalysts. Its unique structure allows for the selective binding of certain molecules, which could have applications in drug delivery or catalysis. Additionally, (1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane has been studied for its potential use as a chiral auxiliary in organic synthesis.
Eigenschaften
CAS-Nummer |
123823-20-1 |
|---|---|
Produktname |
(1R,2R,4R,5R,6R)-5-Prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
Molekularformel |
C9H12O4 |
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(1R,2R,4R,5R,6R)-5-prop-2-enoxy-3,8,9-trioxatricyclo[4.2.1.02,4]nonane |
InChI |
InChI=1S/C9H12O4/c1-2-3-10-6-5-4-11-9(12-5)8-7(6)13-8/h2,5-9H,1,3-4H2/t5-,6-,7-,8-,9-/m1/s1 |
InChI-Schlüssel |
NZIGRCSYHIMWRB-JGKVKWKGSA-N |
Isomerische SMILES |
C=CCO[C@@H]1[C@H]2CO[C@H](O2)[C@H]3[C@@H]1O3 |
SMILES |
C=CCOC1C2COC(O2)C3C1O3 |
Kanonische SMILES |
C=CCOC1C2COC(O2)C3C1O3 |
Synonyme |
beta-D-Allopyranose, 1,6:2,3-dianhydro-4-O-2-propenyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



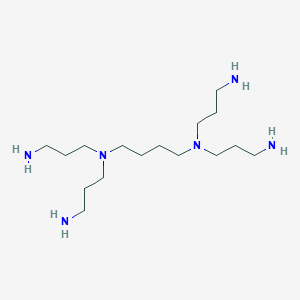
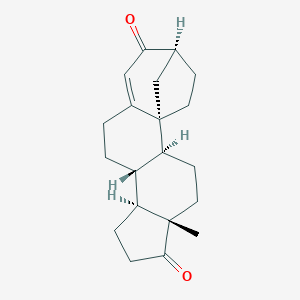
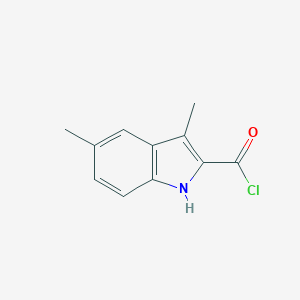
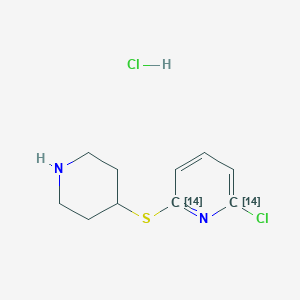
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
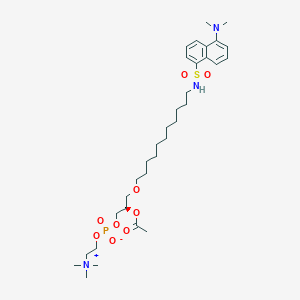
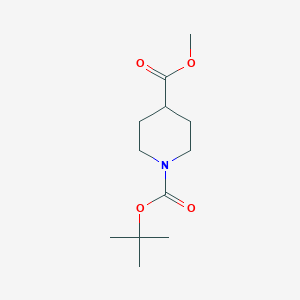
![2,7,8-trimethyl-6H-pyrrolo[2,3-g][1,3]benzothiazole](/img/structure/B38937.png)
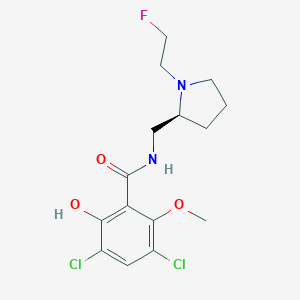
![1-Phenyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B38939.png)
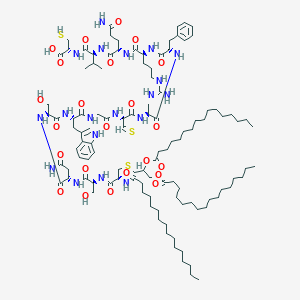
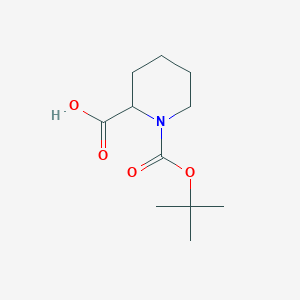

![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)